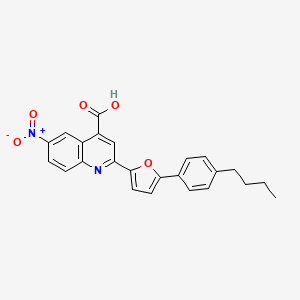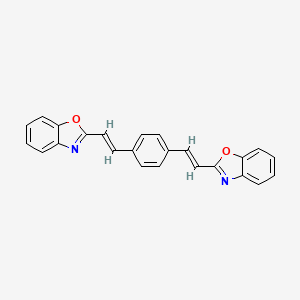
1-Methylpropyl methylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpropyl methylphosphonofluoridate is a chemical compound with the molecular formula C4H10FO2P. It is also known by other names such as phosphonofluoridic acid, methyl-, propyl ester, and methylphosphonic acid, fluoroanhydride-, propyl ester . This compound is part of the organophosphorus family and is structurally related to nerve agents like sarin .
Méthodes De Préparation
The synthesis of 1-methylpropyl methylphosphonofluoridate typically involves the reaction of methylphosphonic dichloride with 1-methylpropanol in the presence of a base, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability .
Analyse Des Réactions Chimiques
1-Methylpropyl methylphosphonofluoridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form methylphosphonic acid and 1-methylpropanol.
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phosphonates.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as hydroxide ions. The major products formed from these reactions are methylphosphonic acid and its derivatives .
Applications De Recherche Scientifique
1-Methylpropyl methylphosphonofluoridate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-methylpropyl methylphosphonofluoridate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and potentially toxic effects .
Comparaison Avec Des Composés Similaires
1-Methylpropyl methylphosphonofluoridate is similar to other organophosphorus compounds such as:
Sarin (O-Isopropyl methylphosphonofluoridate): Both compounds inhibit acetylcholinesterase but differ in their alkyl groups.
Tabun (Ethyl N,N-dimethylphosphoramidocyanidate): Another nerve agent with a different structure but similar mechanism of action.
Soman (O-Pinacolyl methylphosphonofluoridate): Similar in structure and function but with a different alkyl group.
The uniqueness of this compound lies in its specific alkyl group, which influences its reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
352-52-3 |
|---|---|
Formule moléculaire |
C5H12FO2P |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
2-[fluoro(methyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C5H12FO2P/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 |
Clé InChI |
INIUKZAEJHEEFF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OP(=O)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


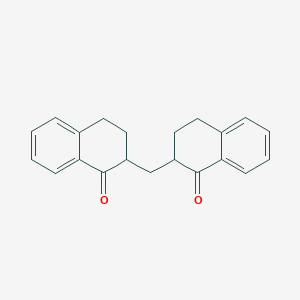
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
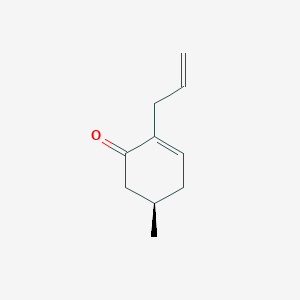
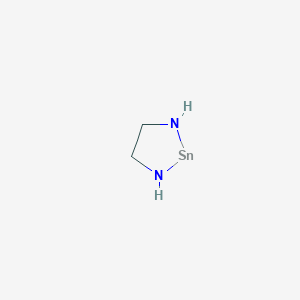
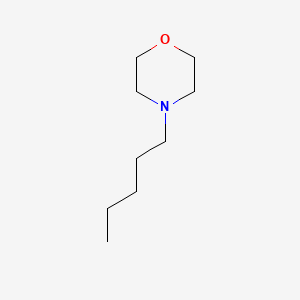
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
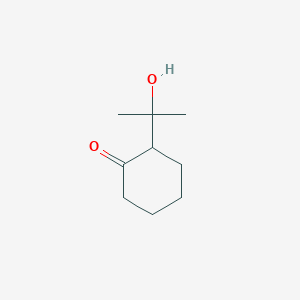
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)

